molecular formula C16H15N3O2 B11847826 N-(5-Hydroxy-1H-indazol-3-yl)-3-phenylpropanamide CAS No. 511204-84-5

N-(5-Hydroxy-1H-indazol-3-yl)-3-phenylpropanamide

Cat. No.: B11847826
CAS No.: 511204-84-5
M. Wt: 281.31 g/mol
InChI Key: HKGAZGBNQCSBDB-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-1H-indazol-3-yl)-3-phenylpropanamide is a synthetic small molecule characterized by a 1H-indazole core substituted with a hydroxy group at the 5-position and a 3-phenylpropanamide side chain at the 3-position.

Properties

CAS No.

511204-84-5

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(5-hydroxy-1H-indazol-3-yl)-3-phenylpropanamide

InChI

InChI=1S/C16H15N3O2/c20-12-7-8-14-13(10-12)16(19-18-14)17-15(21)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,20H,6,9H2,(H2,17,18,19,21)

InChI Key

HKGAZGBNQCSBDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NNC3=C2C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-1H-indazol-3-yl)-3-phenylpropanamide typically involves the reaction of 5-hydroxy-1H-indazole with 3-phenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-1H-indazol-3-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-Hydroxy-1H-indazol-3-yl)-3-phenylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-1H-indazol-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : The dihydroxyphenethyl analog (89% yield) highlights efficient demethylation strategies for introducing polar groups . Comparable methods might apply to the target compound’s synthesis.
  • Heterocyclic Core: Replacing indazole with oxazole (as in ) reduces ring complexity and hydrogen-bond donors, increasing logP (2.77 vs. hypothetical lower logP for the hydroxyindazole target) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Properties of Selected Analogs
Compound Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Reference
N-(5-Methyl-1,2-oxazol-3-yl)-3-phenylpropanamide 230.26 2.77 1 44.91
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide ~327.3* ~1.5* 3 ~90.0*
Target Compound ~297.3* ~1.8* 2 ~70.0*

*Estimated based on structural analogs.

Key Observations :

  • logP and Solubility : The oxazole derivative’s higher logP (2.77) suggests greater lipophilicity than the target compound, where the hydroxy group may lower logP (~1.8) and enhance aqueous solubility .
  • Polar Surface Area (PSA) : The dihydroxyphenethyl analog’s PSA (~90 Ų) exceeds the target’s hypothetical PSA (~70 Ų), indicating stronger polar interactions for the former .

Biological Activity

N-(5-Hydroxy-1H-indazol-3-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse sources.

Structural Characteristics

The compound features an indazole moiety linked to a phenylpropanamide group, with a hydroxyl group at the 5-position of the indazole ring. This hydroxyl substitution is believed to enhance its solubility and interaction with biological targets, which may contribute to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism is likely related to the modulation of key signaling pathways involved in cell growth and apoptosis.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some findings indicate that it may protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Indazole Ring : Starting from suitable precursors, the indazole structure is formed through cyclization reactions.
  • Introduction of Hydroxyl Group : Hydroxylation at the 5-position can be achieved using various reagents.
  • Coupling with Phenylpropanamide : The final step involves coupling the indazole derivative with a phenylpropanamide moiety to yield the target compound.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(1H-indol-3-yl)-3-phenylpropanamideIndole instead of indazoleDifferent heterocyclic structure
N-(5-Fluoroindazol-3-yl)-3-methylpropanamideFluorinated indazoleEnhanced lipophilicity and potential bioactivity
N-(4-Hydroxyquinolin-2(1H)-yl)-3-benzoylpropanamideQuinoline ring systemPotential for different biological activities

These compounds illustrate how variations in structure can impact biological activity and pharmacological profiles. Notably, the presence of a hydroxyl group in this compound may enhance receptor binding compared to its analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

  • In Vitro Studies : Research has shown that this compound can effectively inhibit specific cancer cell lines, suggesting a targeted therapeutic approach in oncology.
  • Animal Models : In vivo studies are needed to further validate its efficacy and safety profile, particularly concerning neuroprotective effects and anti-inflammatory actions.

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